Hydrogen succinate can be derived from succinic acid through deprotonation, typically in aqueous solutions. It is classified under carboxylate ions due to its structure, which contains two carboxylic acid groups where one hydrogen atom has been removed, resulting in a negatively charged ion. This classification allows it to participate in various chemical reactions, particularly those involving acid-base chemistry.
Hydrogen succinate can be synthesized through several methods:
The synthesis often involves controlling pH and temperature to ensure the formation of the desired product while minimizing side reactions. The yield of hydrogen succinate can vary based on the method used; for instance, refluxing with suitable solvents typically yields higher purity products.
The molecular structure of hydrogen succinate features two carboxyl groups (-COOH) with one of them deprotonated. The structural formula can be represented as:
Key structural data include:
Hydrogen succinate forms various crystalline structures depending on its salt form. For example, solifenacin hydrogen succinate has been studied using synchrotron X-ray diffraction, revealing intricate hydrogen bonding patterns that stabilize its crystal lattice .
Hydrogen succinate participates in several chemical reactions:
These reactions often require specific catalysts or conditions (e.g., temperature, pressure) to proceed efficiently. For instance, esterification typically requires an acid catalyst and heat.
In biological systems, hydrogen succinate acts as an intermediate in the citric acid cycle (Krebs cycle), where it is converted into fumarate by the enzyme succinate dehydrogenase. This reaction involves the transfer of electrons to coenzyme Q (ubiquinone), contributing to cellular respiration and energy production.
The mechanism includes:
Relevant data from studies indicate that hydrogen succinate salts exhibit stability under normal atmospheric conditions but may decompose at elevated temperatures .
Hydrogen succinate has numerous applications across various fields:
Palladium-based catalysts drive hydrogenation of unsaturated dicarbonyl compounds (e.g., maleic acid/fumarate) to hydrogen succinate. Key advances include:
Table 1: Performance of Pd-Based Catalysts in Succinate Hydrogenation
Catalyst System | Substrate | Reaction Conditions | Conversion/Yield | Key Feature |
---|---|---|---|---|
Pd/WO₃ | Maleic acid | 60°C, H₂ (1 atm), H₂O | 98% / 95% | Acidic support optimizes EDL |
ePMR (Pd membrane) | Styrene | Galvanostatic, 10 mA, H₂O | 93% FE (ethylbenzene) | Solvent-free, no gaseous H₂ |
Pd/C (Sibunit carbon) | Fumarate | 40°C, H₂ (5 atm), pH 7.0 | 100% / 88% | Macroporous support minimizes diffusion |
Renewable H₂ sources enhance sustainability in succinate production:
Organic salts of hydrogen succinate exhibit complex H-bonding dictating material properties:
Table 2: Hydrogen Bonding Parameters in Representative Hydrogen Succinate Salts
Compound | Space Group | H-Bond Length (Å) | Network Dimensionality | Thermal Stability (°C) |
---|---|---|---|---|
4-Methylbenzylammonium HS | P‾1 | N–H···O: 2.65–2.78 | 2D sheets | 148 (dehydration) |
O–H···O: 2.55 | >200 (decomposition) | |||
Piperazinium (Bis)HS | P2₁/c | N⁺–H···O⁻: 2.71 | 3D framework | 160 |
8-Hydroxyquinolinium HS | P2₁ | N⁺–H···O⁻: 2.70 | 1D chains | 175 |
O–H···O: 2.58 |
Metal ions induce structural diversity through coordination modes:
1.3.1 Citrobacter amalonaticus as a Platform for CO₂-Derived Hydrogen SuccinateAnaerobic fermentation with CO₂ fixation:
Strain redesign enables industrial titers from biomass:
Table 3: Performance of Engineered Microbial Strains for Succinate Production
Strain | Feedstock | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Key Modification |
---|---|---|---|---|---|
C. amalonaticus + H₂/CO₂ | Sucrose | 12.07 | 0.49 | 0.36 | Native PEPC + H₂ electron donor |
E. coli FZ661T | Woody hydrolysate | 54.5 | 0.68 | 1.1 | ΔptsG, integrated pyc, galP/K |
E. coli SBS550MG | Glucose/Xylose mix | 107.0 | 1.06 | 1.75 | ΔadhE, ΔldhA, Δack-pta |
M. succiniciproducens | Glucose | 134.0 | 0.95 | 7.95 CgMDH overexpression |
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: